molecular formula C15H11F4N3O2S B12887008 Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- CAS No. 75013-45-5

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-

Cat. No.: B12887008
CAS No.: 75013-45-5
M. Wt: 373.3 g/mol
InChI Key: CLPJVKREOPCTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrocatechol moiety, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrocatechol derivative, followed by the introduction of the pyrazole and thiazole rings through cyclization reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The pyrocatechol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrocatechol moiety would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole or thiazole rings.

Scientific Research Applications

Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrocatechol derivatives: Compounds with similar pyrocatechol moieties but different substituents.

    Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring with different substituents.

Uniqueness

What sets Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.

Properties

CAS No.

75013-45-5

Molecular Formula

C15H11F4N3O2S

Molecular Weight

373.3 g/mol

IUPAC Name

4-[2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzene-1,2-diol

InChI

InChI=1S/C15H11F4N3O2S/c1-7-4-12(15(18,19)13(16)17)22(21-7)14-20-9(6-25-14)8-2-3-10(23)11(24)5-8/h2-6,13,23-24H,1H3

InChI Key

CLPJVKREOPCTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C(F)F)(F)F)C2=NC(=CS2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.